2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid
CAS No.:
Cat. No.: VC17957464
Molecular Formula: C11H12N2O5S
Molecular Weight: 284.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O5S |
|---|---|
| Molecular Weight | 284.29 g/mol |
| IUPAC Name | 2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16) |
| Standard InChI Key | LOBKSYPZBSVLLE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Structure
The IUPAC name for this compound is (2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid, reflecting its chiral center at the second carbon and the sulfur-linked nitrophenyl group . Its structure is characterized by:
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Acetyl group: Attached to the amino nitrogen of cysteine.
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4-Nitrophenylsulfanyl moiety: A aromatic nitro group connected via a thioether bond.
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Carboxylic acid terminus: Providing solubility in polar solvents.
The InChI key (LOBKSYPZBSVLLE-JTQLQIEISA-N) and SMILES notation (CC(=O)NC(C(C(=O)O)SSC1=CC=C(C=C1)N+[O−])) further define its stereochemistry and functional groups .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.29 g/mol |
| CAS Number | 91088-55-0 |
| HS Code | 2930909090 (organo-sulphur compounds) |
Spectroscopic and Chromatographic Data
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Mass Spectrometry: Exact mass = 284.047 g/mol, with fragmentation patterns confirming the nitro and acetyl groups .
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Nuclear Magnetic Resonance (NMR): Proton NMR peaks at δ 8.2–7.5 ppm (aromatic protons), δ 4.3 ppm (chiral center), and δ 2.0 ppm (acetyl methyl).
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HPLC Retention Time: 12.7 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via thiol-ene coupling between N-acetyl-L-cysteine and 4-nitrothiophenol under basic conditions . Key steps include:
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Activation: N-Acetyl-L-cysteine is deprotonated using NaOH.
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Nucleophilic Substitution: Reaction with 4-nitrothiophenol in ethanol at 60°C.
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Purification: Crystallization from aqueous ethanol yields >95% purity .
Industrial-Scale Production
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
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Yield Optimization: 78–82% yield achieved via controlled pH (8.5–9.0) and stoichiometric excess of 4-nitrothiophenol .
Physical and Chemical Properties
| Property | Value |
|---|---|
| Density | 1.43 g/cm³ |
| Melting Point | 158°C |
| Boiling Point | 582.6°C at 760 mmHg |
| Flash Point | 306.1°C |
| LogP (Octanol-Water) | 2.19 |
| Solubility | 2.1 mg/mL in water at 25°C |
The compound’s polar surface area (137.52 Ų) and refractive index (1.618) correlate with its solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol .
Biochemical Applications and Research Findings
Ergogenic Supplements
As a cysteine derivative, this compound enhances physical performance by:
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Modulating Hormones: Increasing growth hormone secretion during exercise .
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Antioxidant Effects: Scavenging reactive oxygen species (ROS) via the thiol group .
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Muscle Recovery: Reducing exercise-induced oxidative damage in murine models .
Detoxification Pathways
The compound serves as a mercapturic acid conjugate in xenobiotic metabolism, facilitating the excretion of nitroaromatic compounds via renal clearance . Studies in hepatocyte cultures show 40–60% reduction in 4-nitrophenol toxicity when pre-treated with this agent .
| Aspect | Detail |
|---|---|
| Tariffs (MFN) | 6.5% |
| VAT | 17% |
| Environmental Impact | Biodegradable (84% degradation in 28 days) |
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